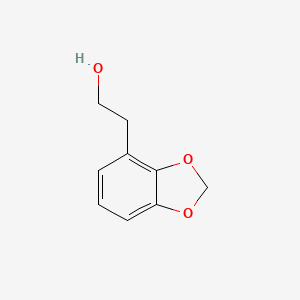

2-(1,3-Benzodioxol-4-yl)ethanol

Description

Properties

CAS No. |

214217-67-1 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-4-yl)ethanol |

InChI |

InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,10H,4-6H2 |

InChI Key |

XIQOSLLVIUHHOO-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(1,3-Benzodioxol-4-yl)ethanol

Chemical Synthesis Routes

Reduction of 1-(1,3-Benzodioxol-4-yl)acetaldehyde or Ketone Precursors

One common approach involves the reduction of the corresponding aldehyde or ketone derivatives of the benzodioxole moiety to yield the ethanol derivative. This can be achieved using chemical reducing agents or biocatalytic methods.

- Biocatalytic Reduction Using Lactobacillus paracasei BD101

A notable biocatalytic method involves the microbial reduction of 1-(benzo[d]dioxol-5-yl)ethanone to (R)-1-(1,3-benzodioxol-5-yl)ethanol with high enantiomeric purity (>99% enantiomeric excess). This process was optimized for reaction conditions such as temperature, pH, and substrate concentration, resulting in a mild, cost-effective, and environmentally friendly synthesis of the chiral alcohol (this compound is structurally related). The preparative scale yielded 3.72 g of product with excellent selectivity.

This biocatalytic method stands out for its stereoselectivity and green chemistry advantages.

Chemical Reduction Using Conventional Reagents

Chemical reductions of benzodioxole derivatives typically employ hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert aldehydes or ketones to the corresponding alcohols. Although specific detailed protocols for this compound are scarce, these reagents are standard in organic synthesis for similar substrates.

Synthesis from 1,3-Benzodioxole-4-acetonitrile or Related Precursors

Another synthetic approach involves transforming 1,3-benzodioxole-4-acetonitrile to 2-(1,3-benzodioxol-4-yl)acetic acid, followed by reduction to the ethanol derivative. The acetic acid intermediate can be prepared by hydrolysis under basic conditions (e.g., potassium hydroxide in ethanol/water at elevated temperature for 3 hours) with high yield (~97%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of acetonitrile | KOH in ethanol/water, heating 3 h | 97 | High yield conversion to acid |

| Reduction of acid to alcohol | Typically LiAlH4 or catalytic hydrogenation | Not specified | Standard reduction to ethanol |

This route allows access to the ethanol derivative via well-established transformations of nitrile to acid and then to alcohol.

Comparative Analysis of Preparation Methods

Detailed Research Outcomes and Notes

- The microbial reduction method using Lactobacillus paracasei BD101 is notable for producing the chiral alcohol in high enantiomeric purity and yield, confirming its utility for stereoselective synthesis of benzodioxole ethanol derivatives.

- Chemical synthesis routes involving hydrolysis of nitriles and subsequent reductions are classical and provide high yields for intermediate compounds but require additional reduction steps to reach the ethanol stage.

- The Mannich reaction pathway allows for the synthesis of structurally related compounds and can be adapted for functional group modifications, though it is more complex and less direct.

- The patent literature indicates methods for preparing 1,3-benzodioxole heterocyclic compounds with various substitutions, which may include or be adapted for the ethanol derivative, but specific detailed protocols for this compound are limited.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanol group to an ethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: 2-(1,3-Benzodioxol-4-yl)acetaldehyde or 2-(1,3-Benzodioxol-4-yl)acetic acid.

Reduction: 2-(1,3-Benzodioxol-4-yl)ethane.

Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-4-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Positional Isomerism: The placement of the ethanol group on the benzodioxole ring (4- vs. 5-position) alters electronic effects. For instance, 2-(Benzo[d][1,3]dioxol-5-yl)ethanol (5-position) may exhibit distinct hydrogen-bonding patterns compared to the 4-position isomer due to steric and resonance effects .

Functional Group Variants: Amine vs. Alcohol: The ethylamine derivative (C₉H₁₁NO₂) introduces basicity, making it more reactive in nucleophilic substitutions or salt formations compared to the neutral ethanol analog . Fluorinated Derivatives: The difluoroethanol variant (C₉H₈F₂O₃) demonstrates increased lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Complex Derivatives : Compounds like 2-(1,3-Benzodioxol-4-yl)-2-oxoacetic acid ethyl ester (C₁₁H₁₀O₅, MW 222.20) highlight the versatility of the benzodioxole scaffold in forming ketones or esters for specialized applications .

Physicochemical Properties

- Polarity: Ethanol and methanol derivatives exhibit higher polarity due to hydroxyl groups, enhancing solubility in polar solvents.

- Thermal Stability : Fluorinated analogs (e.g., C₉H₈F₂O₃) may have higher thermal stability due to strong C-F bonds .

- Toxicity: Substituents significantly impact safety profiles. For example, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) is classified as acutely toxic (Category 4, Oral) and a serious eye irritant , underscoring the need for careful handling of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.